molecular formula C22H17F4N3O4 B2813149 N-({[(2-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-[3-(trifluoromethyl)phenoxy]nicotinamide CAS No. 478262-39-4

N-({[(2-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-[3-(trifluoromethyl)phenoxy]nicotinamide

Cat. No. B2813149
M. Wt: 463.389
InChI Key: QNAXQVXAZRZLFX-UHFFFAOYSA-N
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Description

“N-({[(2-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-[3-(trifluoromethyl)phenoxy]nicotinamide” is a chemical compound with the molecular formula C22H17F4N3O4 . It has a molecular weight of 463.38 . The compound is also known by other names such as "N-[(E)-(2-fluorophenyl)methoxyiminomethyl]-4-methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide".


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR spectroscopy . Fluorine-19 NMR can provide a wealth of molecular structure information as well as its associated chemical environment .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.33±0.1 g/cm3 and a predicted pKa of 10.07±0.46 . More detailed physical and chemical properties may require experimental determination.

Scientific Research Applications

Neuroprotective Potential

YM-244769, structurally related to the compound of interest, exhibits potent Na+/Ca2+ exchange (NCX) inhibitory properties. This compound significantly inhibits intracellular Na+-dependent 45Ca2+ uptake via NCX3 more than NCX1 or NCX2. Its interaction domains, primarily the α-2 region in NCX1, play a critical role in drug response differentiation between NCX1 and NCX3. Notably, YM-244769 has been shown to provide protection against hypoxia/reoxygenation-induced cell damage in neuronal SH-SY5Y cells, highlighting its potential as a neuroprotective drug. The specificity and potency of YM-244769 in inhibiting NCX1 and its trypsin-insensitive characteristics align it with other benzyloxyphenyl derivative NCX inhibitors, showcasing its therapeutic potential in cardiac and neurological disorders (Iwamoto & Kita, 2006).

Crystallography and Material Sciences

A study focused on synthesizing crystalline fluoro-functionalized imines, including compounds similar to the one , examined their crystal structures through single-crystal X-ray diffraction. The intermolecular interactions, especially the role of fluorine atoms in stabilizing the crystal packing, were analyzed. The study's findings, supported by quantum chemical calculations, highlighted the importance of intramolecular charge transfer and hyper-conjugation interactions in molecule stabilization. Furthermore, the nonlinear optical properties of these compounds were investigated, suggesting their potential applications in nonlinear optical materials due to their significant linear polarizability and second-order hyperpolarizability values (Ashfaq et al., 2022).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the sources I found. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

N-[(E)-(2-fluorophenyl)methoxyiminomethyl]-4-methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F4N3O4/c1-31-18-9-10-27-21(33-16-7-4-6-15(11-16)22(24,25)26)19(18)20(30)28-13-29-32-12-14-5-2-3-8-17(14)23/h2-11,13H,12H2,1H3,(H,28,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAXQVXAZRZLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)OC2=CC=CC(=C2)C(F)(F)F)C(=O)NC=NOCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)OC2=CC=CC(=C2)C(F)(F)F)C(=O)N/C=N/OCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F4N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[(2-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-[3-(trifluoromethyl)phenoxy]nicotinamide

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